2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole
Overview
Description
2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole is a brominated derivative of cycloocta[b]indole. This compound is characterized by its unique structure, which includes a bromine atom attached to the indole ring system. The compound is of interest in various fields of research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole typically involves the bromination of cycloocta[b]indole. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent cycloocta[b]indole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indole derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The indole ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole
- 2-fluoro-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole
- 2-iodo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole
Uniqueness
2-bromo-5H,6H,7H,8H,9H,10H,11H-cycloocta[b]indole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN/c15-10-7-8-14-12(9-10)11-5-3-1-2-4-6-13(11)16-14/h7-9,16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJUCNUNAMZLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(N2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734869 | |
Record name | 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646038-03-1 | |
Record name | 2-Bromo-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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